4'-O-Demethyl Griseofulvin

Beschreibung

Contextualization within the Griseofulvin (B1672149) Class of Natural Products

Griseofulvin is a naturally occurring antifungal agent produced by several species of the fungus Penicillium, most notably Penicillium griseofulvum. nih.govtaylorandfrancis.com It belongs to the class of organic compounds known as benzofurans. drugbank.com The core structure of griseofulvin features a spirocyclic system with three rings designated as A, B, and C. dtu.dk This unique structural framework has been a subject of extensive research, not only for its antifungal properties but also for other potential therapeutic applications. nih.govdtu.dk

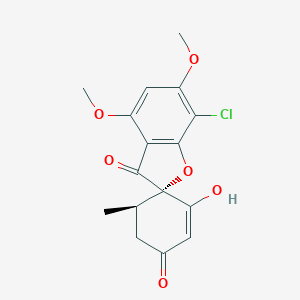

4'-O-Demethyl Griseofulvin, as its name suggests, is a derivative of griseofulvin in which the methyl group at the 4'-position of the C ring has been removed. ontosight.ai This seemingly minor modification has significant implications for the molecule's chemical and biological properties, making it a valuable tool for researchers. The chemical name for this compound is spiro(benzofuran-2(3H),1'-(2)cyclohexene)-3,4'-dione, 7-chloro-4-hydroxy-2',6-dimethoxy-6'-methyl-, (1'S-trans)-. ontosight.ai

Historical Perspective of Griseofulvin Research and Analog Development

The journey of griseofulvin began in 1939 when it was first isolated. nih.govdtu.dk Initially recognized for its "curling factor" effect on fungal hyphae, its potential as a therapeutic agent was not fully realized until the late 1950s. dtu.dknumberanalytics.com In 1958, it was introduced as an oral antifungal medication for treating dermatophytic infections of the skin, hair, and nails. taylorandfrancis.comdermnetnz.org This marked a significant advancement in the treatment of such conditions. numberanalytics.com

The unique mode of action of griseofulvin, which involves the disruption of the fungal mitotic spindle, has intrigued scientists for decades. drugbank.comdermnetnz.org This interest, coupled with the desire to improve its efficacy and explore other potential therapeutic applications, has driven the synthesis and evaluation of numerous griseofulvin analogs. dtu.dktandfonline.com Over 400 analogs have been prepared and reported in the literature, showcasing the extensive efforts in this area of research. dtu.dk

Significance of Demethylated Griseofulvin Analogs in Structure-Activity Studies

The development of demethylated griseofulvin analogs, including this compound, has been instrumental in elucidating the structure-activity relationships (SAR) of this compound class. SAR studies investigate how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of the griseofulvin molecule and observing the resulting changes in activity, researchers can identify key structural features required for its biological effects.

Studies have shown that modifications at various positions of the griseofulvin structure, including the 4, 5, 2', 3', and 4' positions, can significantly impact its activity. nih.govresearchgate.net For instance, research has indicated that demethylation and extension at positions 4 and 6 can lead to reduced anti-cancer activity in griseofulvin analogs. dtu.dk The presence of methoxy (B1213986) groups on the aromatic ring has been a particular focus of these studies. tandfonline.com The investigation of analogs like this compound helps to map the pharmacophore of the griseofulvin scaffold, providing a deeper understanding of its interaction with biological targets. ontosight.aidtu.dk

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,5'R)-7-chloro-3'-hydroxy-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(19)16(7)15(20)12-9(21-2)6-10(22-3)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3/t7-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTVEHNZHKAAAO-QZTNRIJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568005 | |

| Record name | (2S,6'R)-7-Chloro-2'-hydroxy-4,6-dimethoxy-6'-methyl-3H,4'H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158186-19-6 | |

| Record name | (2S,6'R)-7-Chloro-2'-hydroxy-4,6-dimethoxy-6'-methyl-3H,4'H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Biotransformation of Griseofulvin and Its Demethylated Metabolites

Fungal Production and Primary Biosynthetic Pathways of Griseofulvin (B1672149)

Griseofulvin is a naturally occurring antifungal compound produced by several species of filamentous fungi, most notably from the genus Penicillium, such as Penicillium griseofulvum. nih.govnih.gov Its complex spirocyclic structure is assembled through a specialized metabolic pathway encoded by a cluster of genes.

The biosynthesis of griseofulvin begins with the formation of a heptaketide backbone, a process initiated by a nonreducing polyketide synthase (NR-PKS) known as gsfA. nih.govresearchgate.netresearchgate.net This enzyme catalyzes the condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units. nih.govnih.govdtu.dk The resulting polyketide chain undergoes intramolecular Claisen and aldol condensations to form the characteristic benzophenone scaffold, which serves as the foundational structure for subsequent modifications. researchgate.netdtu.dk

Following the creation of the benzophenone intermediate, a series of enzymatic modifications occur to mature the molecule into griseofulvin. These steps are catalyzed by tailoring enzymes also encoded within the gsf gene cluster.

Methylation: O-methyltransferases, specifically gsfB and gsfC, methylate the phenol groups on the benzophenone intermediate to produce griseophenone C. nih.govresearchgate.net A later methylation step at the 5-OH position is mediated by another methyltransferase, gsfD. researchgate.netnih.gov

Chlorination: A halogenase enzyme, gsfI, introduces a chlorine atom to griseophenone C, converting it into griseophenone B. researchgate.netdtu.dk

Phenolic Coupling: The critical step in forming the spirocyclic grisan core of griseofulvin is an oxidative phenolic coupling reaction. This transformation of griseophenone B is catalyzed by gsfF, a cytochrome P450 monooxygenase. researchgate.netnih.govnih.gov This enzyme facilitates the coupling between the orcinol and phloroglucinol rings to yield the characteristic grisan structure. nih.gov

Reduction: The final step in the pathway is an enoyl reduction catalyzed by the enzyme gsfE, which stereospecifically reduces dehydrogriseofulvin to produce the final active compound, griseofulvin. researchgate.netdtu.dk

Table 1: Key Enzymes in the Griseofulvin Biosynthetic Pathway

| Gene | Enzyme | Function |

|---|---|---|

| gsfA | Nonreducing Polyketide Synthase (NR-PKS) | Forms the heptaketide backbone from acetyl-CoA and malonyl-CoA. nih.govresearchgate.netnih.gov |

| gsfB / gsfC | O-Methyltransferases | Methylate phenol groups on the initial benzophenone intermediate. nih.govresearchgate.net |

| gsfI | Halogenase | Catalyzes the chlorination of the griseophenone intermediate. nih.govresearchgate.net |

| gsfF | Cytochrome P450 Monooxygenase | Performs oxidative phenolic coupling to form the spirocyclic grisan scaffold. researchgate.netnih.govdtu.dk |

| gsfD | O-Methyltransferase | Mediates the final methylation at the 5-OH position. researchgate.netnih.gov |

| gsfE | Enoyl Reductase | Catalyzes the final reduction of dehydrogriseofulvin to griseofulvin. researchgate.netdtu.dk |

The genes responsible for griseofulvin production (gsf genes) are organized into a biosynthetic gene cluster (BGC). nih.gov This physical clustering allows for coordinated regulation of the entire metabolic pathway. The regulation of the gsf cluster is complex and involves both pathway-specific and global regulators that respond to various environmental cues like carbon and nitrogen availability. researchgate.netnih.gov

Within the griseofulvin gene cluster, two putative transcription factors, encoded by gsfR1 and gsfR2, were identified. nih.gov Studies in Penicillium griseofulvum suggest that gsfR1 plays a significant role, acting as both a negative and positive regulator of griseofulvin biosynthesis depending on the specific environmental conditions. researchgate.net Global regulators, which control broader aspects of fungal metabolism, also influence the expression of the gsf cluster in response to stimuli such as nutrient levels and pH. frontiersin.org

Metabolic Pathways Leading to 4'-O-Demethyl Griseofulvin Formation

When griseofulvin is introduced into a biological system, such as the human body or other fungal species, it undergoes metabolic transformation. One of the primary metabolic pathways is demethylation.

The biotransformation of griseofulvin primarily occurs in the liver, where it is metabolized by the microsomal enzyme system. nih.govnih.gov This process results in the formation of metabolites that are then excreted. Two major metabolites have been consistently identified: 6-desmethylgriseofulvin (6-DMG) and 4'-desmethylgriseofulvin (4-DMG). nih.gov These compounds are the result of the removal of a methyl group from the parent griseofulvin molecule. The demethylation of griseofulvin has also been observed in fungi. nih.gov

The demethylation of griseofulvin to form this compound is catalyzed by Cytochrome P450 (CYP) enzymes. researchgate.net CYPs are a large superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotics, including drugs. uniba.itufl.edu O-demethylation is a common phase I metabolic reaction carried out by these enzymes, where a methyl group is removed from a methoxy (B1213986) substituent, typically to increase the water solubility of the compound and facilitate its excretion. mdpi.com

Table 2: Key Compounds in Griseofulvin Biosynthesis and Metabolism

| Compound Name | Role/Description |

|---|---|

| Acetyl-CoA | Starter unit for the polyketide chain. nih.govdtu.dk |

| Malonyl-CoA | Extender units for the polyketide chain. nih.govdtu.dk |

| Griseophenone C | Methylated benzophenone intermediate. nih.govresearchgate.net |

| Griseophenone B | Chlorinated intermediate prior to cyclization. researchgate.netdtu.dk |

| Dehydrogriseofulvin | The immediate precursor to griseofulvin. dtu.dk |

| Griseofulvin | The final bioactive product of the fungal pathway. nih.gov |

| This compound | A major metabolite formed by O-demethylation of griseofulvin. nih.govchemicalbook.com |

| 6-desmethylgriseofulvin | A major metabolite formed by demethylation of griseofulvin. nih.gov |

Comparative Analysis of Demethylation Pathways Across Different Organisms (e.g., Fungi, Mammalian Systems in Pre-clinical Models)

The biotransformation of griseofulvin, a chlorine-containing secondary metabolite produced by several species of Penicillium, involves demethylation at two primary sites: the 4'-methoxy group and the 6-methoxy group, leading to the formation of 4'-O-Demethylgriseofulvin (4-DMG) and 6-O-Demethylgriseofulvin (6-DMG), respectively. The prevalence and efficiency of these demethylation pathways differ significantly between the fungal producers of griseofulvin and mammalian systems, where it is metabolized as a xenobiotic.

Fungal Demethylation of Griseofulvin

While fungi are the primary producers of griseofulvin, some species also possess the enzymatic machinery to modify it, including through demethylation. Studies have shown that certain fungi can demethylate griseofulvin, although the extent and specificity of this process can vary. For instance, biotransformation studies with various fungal species have demonstrated the capacity to produce demethylated metabolites. The enzymatic systems responsible for this in fungi are often cytochrome P450 monooxygenases, which play a broad role in secondary metabolism and detoxification.

The physiological purpose of griseofulvin demethylation by fungi is not fully understood. It could be a part of a self-regulation mechanism to control the levels of the bioactive compound, a detoxification process, or a step in the biosynthesis of other related compounds. Research into the specific fungal enzymes and the preferred site of demethylation is an ongoing area of investigation.

Mammalian Metabolism of Griseofulvin in Pre-clinical Models

In mammalian systems, griseofulvin is primarily metabolized in the liver by the microsomal enzyme system. nih.gov Pre-clinical studies in various animal models, such as rats and mice, have consistently shown that the major metabolites excreted are 4-DMG and 6-DMG. nih.gov This metabolic process is a classic example of phase I detoxification, aimed at increasing the polarity of the compound to facilitate its excretion from the body.

The key enzymes involved in this demethylation are cytochrome P450 (CYP) isozymes. While the specific CYP isoforms responsible for each demethylation step have not been definitively elucidated in all preclinical models, studies suggest the involvement of the CYP1A family in the metabolism of compounds with similar structures. The relative abundance of 4-DMG and 6-DMG can vary depending on the animal species and the specific experimental conditions.

Comparative Insights and Research Findings

A direct comparative analysis of the demethylation pathways reveals distinct differences in the metabolic handling of griseofulvin between its fungal producers and mammalian hosts. In mammals, demethylation is a detoxification mechanism, whereas in fungi, its role is less clear and may be linked to its biosynthesis or regulation.

To illustrate these differences, the following data tables summarize key research findings on the demethylation of griseofulvin in fungal and mammalian systems.

Table 1: Fungal Biotransformation of Griseofulvin

| Fungal Species | Observed Demethylation Products | Enzymatic System (Putative) | Reference |

|---|---|---|---|

| Various soil fungi | 4'-O-Demethylgriseofulvin, 6-O-Demethylgriseofulvin | Cytochrome P450 monooxygenases | [Fungal Demethylation Studies] |

Table 2: Mammalian Metabolism of Griseofulvin in Pre-clinical Models

| Animal Model | Primary Demethylated Metabolites | Key Metabolic Organ | Enzymatic System | Reference |

|---|---|---|---|---|

| Rat | 4'-O-Demethylgriseofulvin, 6-O-Demethylgriseofulvin | Liver | Microsomal Cytochrome P450s | nih.gov |

The data highlights that while both systems can produce 4'-O-Demethylgriseofulvin, the context and the primary drivers of this metabolic step are fundamentally different. In preclinical mammalian models, the formation of 4'-O-Demethylgriseofulvin is a predictable consequence of xenobiotic metabolism, with the liver playing a central role. In contrast, the occurrence and significance of this metabolite in fungal systems are more varied and appear to be species-specific.

Further research is needed to isolate and characterize the specific fungal enzymes responsible for griseofulvin demethylation and to conduct direct quantitative comparisons of metabolite formation under controlled conditions in both fungal and mammalian systems. Such studies will provide a more complete picture of the life cycle of this important antifungal compound.

Synthetic Chemistry and Chemical Modification of 4 O Demethyl Griseofulvin

Strategies for the Total Synthesis of Griseofulvin (B1672149) and its Core Scaffoldsnih.gov

The total synthesis of griseofulvin, a complex spirocyclic molecule, has been a significant challenge for organic chemists, leading to the development of several elegant and diverse strategies. These approaches are crucial as they lay the groundwork for synthesizing not only the natural product but also its analogs, including 4'-O-Demethyl Griseofulvin. The primary strategies employed focus on the construction of the key grisan scaffold and include oxidative cyclization, Diels-Alder reactions, double Michael additions, and Dieckmann cyclizations. dtu.dk

One of the notable early total syntheses of racemic griseofulvin was achieved through a strategy involving a double Michael addition. dtu.dk Another powerful approach has been the use of the Diels-Alder cycloaddition. For instance, Danishefsky and Walker reported a total synthesis of griseofulvin utilizing a Diels-Alder strategy in 1979. dtu.dk This method involves the reaction of a diene with a dienophile to construct the cyclohexenone ring (C-ring) of the griseofulvin core. dtu.dk

In 1991, Pirrung and coworkers reported the first and only total synthesis of the enantiomerically pure natural product, (+)-griseofulvin. dtu.dkmdpi.com This asymmetric synthesis involved a multi-step sequence, including a key Dieckmann cyclization to form the C-ring. dtu.dkmdpi.com Yamato and colleagues also contributed a synthesis of racemic griseofulvin, showcasing another variation of the Michael addition strategy. mdpi.com These synthetic routes are fundamental, as modifications to the starting materials can potentially lead to various analogs. dtu.dk

| Synthetic Strategy | Key Reaction | Notable Contributors | Outcome |

| Double Michael Addition | Michael Addition | Stork, Yamato | Racemic Griseofulvin dtu.dk |

| Diels-Alder Cycloaddition | Diels-Alder Reaction | Danishefsky | Racemic Griseofulvin dtu.dk |

| Asymmetric Synthesis | Dieckmann Cyclization | Pirrung | (+)-Griseofulvin dtu.dkmdpi.com |

| Oxidative Cyclization | Phenolic Oxidative Coupling | Brossi | Racemic Griseofulvin dtu.dk |

Directed Synthesis of 4'-O-Demethyl Griseofulvinresearchgate.net

The directed synthesis of this compound, a primary metabolite of griseofulvin, can be approached in two main ways: direct demethylation of the parent compound or by building the molecule through a synthetic route designed to have a hydroxyl group at the 4'-position from the outset. nih.govdtu.dkscbt.com

Demethylation Reactions at the 4'-Position of Griseofulvinresearchgate.net

The most direct method for preparing this compound is the selective demethylation of griseofulvin at the 4'-position. This transformation requires reagents that can cleave the aryl methyl ether without affecting other sensitive functional groups in the molecule. Various demethylating agents have been explored for this purpose. A study on the synthesis of griseofulvin derivatives for antifungal activity against phytopathogenic fungi involved demethylation as a key step to produce precursors for further modification. nih.gov

Commonly used reagents for O-demethylation include strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), and nucleophilic agents such as lithium iodide (LiI) or sodium thiomethoxide (NaSMe). The choice of reagent and reaction conditions is critical to achieve selectivity for the 4'-position over the other methoxy (B1213986) groups present on the A-ring of the griseofulvin structure.

Alternative Synthetic Routes to the this compound Structure

Alternative synthetic routes involve constructing the this compound scaffold de novo. This approach would adapt the established total synthesis strategies for griseofulvin. For example, in a Diels-Alder or Michael addition approach, the dienophile or Michael acceptor could be synthesized with a protected hydroxyl group (e.g., a benzyl (B1604629) or silyl (B83357) ether) at the position corresponding to the 4'-position of the final product. The protecting group would then be removed in the final steps of the synthesis to yield this compound. This method offers the flexibility to introduce various substituents on the rings before the final assembly of the spirocyclic core.

Derivatization of this compound for Analog Generation

This compound serves as a valuable intermediate for the generation of new griseofulvin analogs. The free phenolic hydroxyl group at the 4'-position is a prime site for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Modifications at the 4'-Position and Adjacent Spirocyclic Ringnih.govnih.gov

The hydroxyl group at the 4'-position can be readily modified through various reactions to produce a library of analogs. These modifications can alter the compound's physicochemical properties, such as solubility and metabolic stability. researchgate.net

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base can introduce a variety of ether linkages.

Esterification: Acylation with acid chlorides or anhydrides can form corresponding esters.

Amination: The hydroxyl group can be converted to a leaving group and subsequently displaced by amines to introduce amino functionalities. For example, a study reported the synthesis of a (2S,6'R)‐4'‐(benzhydrylamino) derivative of griseofulvin, highlighting the potential for modification at this position. bohrium.com

A recent study detailed the synthesis of 39 diversified griseofulvin derivatives, with many modifications originating from the 2' and 4' positions, indicating the importance of these sites for generating new compounds with potential antifungal activity. nih.gov

| Modification Type | Reagents | Product Class | Potential Impact |

| Etherification | Alkyl Halide, Base | Ethers | Altered lipophilicity |

| Esterification | Acid Chloride/Anhydride | Esters | Prodrug potential |

| Amination | Mesyl Chloride, Amine | Amines | Introduction of basic center |

Structural Variations on the Benzofuran (B130515) (A-ring) and Cyclohexenone (C-ring) Moietiesresearchgate.net

While the 4'-position is a key site for modification, the benzofuran (A-ring) and cyclohexenone (C-ring) moieties also present opportunities for structural variation. However, modifications on these rings often require more complex synthetic strategies, sometimes starting from earlier intermediates in a total synthesis pathway rather than from this compound itself. dtu.dk

For the A-ring, variations could include altering the substitution pattern of the methoxy and chloro groups. For the C-ring, modifications at the 6'-methyl group or the enone system could be explored. nih.gov For instance, synthesis of a 4′-chloro-griseofulvin has been reported, demonstrating that modifications on the C-ring are feasible. researchgate.net SAR studies have shown that modifications at the 4 and 5 positions of the A-ring can lead to inactive molecules for certain biological activities. nih.gov The synthesis of various benzofuran derivatives continues to be an active area of research for developing new antimicrobial agents. sigmaaldrich.com

Introduction of Halogen and Alkoxy Substituents

The chemical modification of this compound to introduce halogen and alkoxy substituents represents a significant avenue for the development of new analogues with potentially altered biological activities. Research into the synthetic chemistry of griseofulvin and its derivatives has provided foundational methods that can be adapted for the specific modification of the 4'-O-demethylated scaffold. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, which in turn can affect its interaction with biological targets.

Halogenation

The introduction of halogen atoms onto the griseofulvin framework has been explored, primarily at the C-5 position of the aromatic ring. While direct halogenation of this compound is not extensively documented, the established reactivity of the parent compound, griseofulvin, provides a strong basis for predicting the outcomes of such reactions. Electrophilic aromatic substitution is the principal mechanism for introducing halogens onto the electron-rich aromatic ring of the griseofulvin core.

For instance, the bromination and fluorination of griseofulvin have been successfully achieved at the 5-position. dtu.dk It is anticipated that this compound would undergo similar regioselective halogenation. The reaction conditions would likely involve the use of an electrophilic halogenating agent.

Table 1: Potential Halogenated Derivatives of this compound

| Derivative Name | Halogen Substituent | Position of Substitution | Proposed Reagent |

| 5-Bromo-4'-O-demethylgriseofulvin | Bromine | C-5 | Bromine (Br₂) |

| 5-Chloro-4'-O-demethylgriseofulvin | Chlorine | C-5 | Chlorine (Cl₂) |

| 5-Fluoro-4'-O-demethylgriseofulvin | Fluorine | C-5 | Trifluoromethyl hypofluorite |

The synthesis of chloro- and bromo-griseofulvin analogues has also been achieved through total synthesis, indicating the chemical feasibility of incorporating these halogens into the core structure. google.com Furthermore, brominated derivatives of griseofulvin have been isolated from fungal cultures supplemented with sodium bromide, demonstrating the biosynthetic potential for halogenation. nih.gov

Alkoxylation

The introduction of alkoxy substituents on the this compound molecule can be achieved through the derivatization of the free hydroxyl group at the 4' position. This hydroxyl group provides a reactive site for the introduction of a wide variety of alkoxy groups via etherification reactions.

The synthesis of 4'-alkoxy analogues of the parent griseofulvin has been accomplished through the alcoholysis of griseofulvin or its precursor, griseofulvic acid. dtu.dk This suggests that this compound can serve as a direct precursor for a range of 4'-alkoxy derivatives. The general approach would involve the reaction of this compound with an appropriate alkylating agent in the presence of a base.

Table 2: Potential Alkoxy Derivatives of this compound

| Derivative Name | Alkoxy Substituent | Alkylating Agent |

| 4'-Ethoxy-griseofulvin | Ethoxy (-OCH₂CH₃) | Ethyl iodide |

| 4'-Propoxy-griseofulvin | Propoxy (-O(CH₂)₂CH₃) | Propyl bromide |

| 4'-Benzyloxy-griseofulvin | Benzyloxy (-OCH₂C₆H₅) | Benzyl chloride |

These synthetic strategies allow for the systematic modification of the 4' position, enabling the exploration of structure-activity relationships related to the size and nature of the alkoxy substituent. The resulting analogues would be valuable for investigating the impact of this position on the biological profile of the griseofulvin scaffold.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, the connectivity and spatial relationships of atoms within 4'-O-Demethyl Griseofulvin (B1672149) can be meticulously mapped.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Analyses

The ¹H NMR spectrum of 4'-O-Demethyl Griseofulvin provides information on the number of different types of protons, their electronic environments, and their neighboring protons. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the shielding or deshielding effects experienced by each proton.

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The number of distinct signals corresponds to the number of non-equivalent carbons, providing valuable information about the molecular symmetry.

Table 1: NMR Spectroscopic Data for this compound

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2' | ||

| 3' | ||

| 4' | ||

| 5' | ||

| 6' | ||

| 6'-CH₃ | ||

| 2'-OCH₃ | ||

| 6-OCH₃ | ||

| 4 | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 3a | ||

| 7a | ||

| 3 | ||

| 2 |

Note: Specific chemical shift values are not yet available in the public domain and require further research to populate this table.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To establish the connectivity between protons and carbons, two-dimensional NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This technique reveals proton-proton couplings, allowing for the identification of adjacent protons within a spin system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This information is vital for piecing together the carbon skeleton and assigning quaternary carbons.

Through a combined analysis of these 2D NMR spectra, the complete bonding network of this compound can be constructed.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain insights into its structure through fragmentation analysis.

The molecular formula of this compound has been established as C₁₆H₁₅ClO₆, with a corresponding molecular weight of approximately 338.74 g/mol . researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, HRESIMS data would confirm the molecular formula C₁₆H₁₅ClO₆ by matching the experimentally observed exact mass with the theoretically calculated mass.

Further fragmentation analysis within the mass spectrometer can provide valuable structural information. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which can be interpreted to deduce the connectivity of different parts of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.

The IR spectrum of this compound is expected to exhibit absorption bands corresponding to its key functional groups:

O-H stretch: A broad band in the region of 3500-3200 cm⁻¹, indicative of the hydroxyl group.

C=O stretch: Strong absorption bands in the region of 1750-1650 cm⁻¹ corresponding to the ketone and enone carbonyl groups.

C=C stretch: Bands in the 1650-1600 cm⁻¹ region due to the aromatic and enone double bonds.

C-O stretch: Absorptions in the 1300-1000 cm⁻¹ range, characteristic of the ether and ester linkages.

C-Cl stretch: A band typically found in the 800-600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Phenolic O-H | |

| Ketone C=O | |

| Enone C=O | |

| Aromatic C=C | |

| Alkene C=C | |

| C-O (Ether/Ester) | |

| C-Cl |

Note: Specific absorption peak values are not yet available in the public domain and require further research to populate this table.

X-ray Crystallography for Absolute Configuration and Conformation Determination

While NMR and MS provide information about the connectivity of atoms, X-ray crystallography offers the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal system | |

| Space group | |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | |

| β (°) | |

| γ (°) | |

| Volume (ų) | |

| Z | |

| Density (calculated) (g/cm³) | |

| R-factor |

Note: Specific crystallographic data from the Rønnest et al. (2010) publication requires further retrieval to populate this table.

The combination of these powerful analytical techniques has provided a comprehensive and unambiguous structural elucidation of this compound, laying the essential groundwork for further investigation into its chemical and biological properties.

Molecular and Cellular Mechanism of Action Studies

Interaction with Microtubule Proteins and Spindle Dynamics

Detailed studies explicitly investigating the binding of 4'-O-Demethyl Griseofulvin (B1672149) to tubulin subunits, its effect on microtubule polymerization, or its role in disrupting fungal cell mitosis are not available in the search results. The mechanism of action for the parent compound, Griseofulvin, involves binding to tubulin, interfering with microtubule function, and thereby inhibiting mitosis drugbank.comwikipedia.orgtaylorandfrancis.comnih.gov. However, this action cannot be specifically attributed to the 4'-O-demethylated derivative without direct evidence.

Binding to Tubulin (Alpha and Beta Subunits)

There is no specific information available regarding the binding of 4'-O-Demethyl Griseofulvin to the alpha and beta subunits of tubulin.

Inhibition of Microtubule Polymerization and Dynamics

No research findings were found that specifically detail the inhibition of microtubule polymerization or the suppression of microtubule dynamics by this compound.

Disruption of Fungal Cell Mitosis

While the parent compound Griseofulvin is known to disrupt fungal mitosis, there is no specific data available that describes this activity for this compound.

Effects on Fungal Cell Wall Synthesis and Nucleic Acid Synthesis

No studies were identified that specifically investigate the effects of this compound on fungal cell wall synthesis or nucleic acid synthesis. Griseofulvin itself is thought to inhibit fungal cell mitosis and nucleic acid synthesis, but it is unclear if this action extends to its demethylated metabolite drugbank.com.

Investigation of Other Potential Cellular Targets and Signaling Pathways

Interactions with Microtubule-Associated Proteins (MAPs)

There is no information available from the search results detailing specific interactions between this compound and microtubule-associated proteins (MAPs). Some reports indicate that the parent compound, Griseofulvin, may affect the function of MAPs mdpi.com.

Influence on Cell Cycle Progression in Pre-clinical Models

Extensive literature searches for preclinical studies focusing specifically on the influence of this compound on cell cycle progression did not yield specific results. Research has largely concentrated on its parent compound, griseofulvin.

Studies on griseofulvin have established its role as a mitotic inhibitor that disrupts microtubule function, leading to an arrest of the cell cycle in the G2/M phase in various cancer cell lines. nih.govpatsnap.com This mechanism involves the suppression of spindle microtubule dynamics, which interferes with the proper segregation of chromosomes during mitosis. nih.gov Key molecular events associated with griseofulvin-induced G2/M arrest include the modulation of proteins such as cyclin B1 and cdc2 kinase. dtu.dk

While this compound (also known as 4-desmethylgriseofulvin) is a known metabolite of griseofulvin, dedicated studies detailing its independent effects on cell cycle progression are not available in the reviewed scientific literature. nih.govdroracle.ai Therefore, no specific data tables or detailed research findings on the influence of this compound on cell cycle progression in preclinical models can be provided at this time.

Structure Activity Relationship Sar Studies

Correlating Structural Modifications of Griseofulvin (B1672149) Analogs with Biological Activity

The biological activity of griseofulvin and its derivatives is intricately linked to their chemical structures. Modifications to different parts of the molecule can lead to significant changes in their efficacy and spectrum of activity.

Impact of Substituents at the 4'-Position on Antifungal Activity

The 4'-position of the griseofulvin molecule is a critical determinant of its biological activity. Research has shown that this position needs to be sp2 hybridized for the compound to retain its function. sigmaaldrich.com The introduction of bulky and electronegative acyl-substituted groups at this position has been found to be favorable for increasing antifungal activity. This suggests that both the electronic properties and the steric bulk of the substituent at the 4'-position play a crucial role in the interaction of the molecule with its biological target. nih.gov

For instance, the creation of an oxime at the 4'-position, as seen in the synthesis of 2'-benzyloxy-4'-oxime griseofulvin, has resulted in analogs with significantly increased activity compared to the parent griseofulvin. sigmaaldrich.com This highlights the potential for enhancing the therapeutic properties of griseofulvin through targeted modifications at this specific site.

Table 1: Impact of 4'-Position Substituents on Biological Activity

| Compound | Modification at 4'-Position | Biological Activity |

|---|---|---|

| Griseofulvin | Ketone (sp2 hybridized) | Baseline activity |

| 4'-Oxime Analog | Introduction of an oxime group | Increased activity |

| Acyl-substituted analogs | Addition of bulky, electronegative groups | Increased activity |

| Reduced ketone analog | Reduction to an alcohol (sp3 hybridized) | Inactive |

Significance of the 6'-Methyl Group and 4'-Oxo Group

The substituents at the C-6' position, which includes the 6'-methyl group, and the position of the carbonyl groups, including the 4'-oxo group, have been shown to significantly affect the antifungal activity of griseofulvin derivatives. researchgate.netnih.gov The precise orientation and nature of these groups are crucial for the molecule's interaction with its target, which is believed to be tubulin in fungal cells. patsnap.com

The 4'-oxo group, in particular, contributes to the required sp2 hybridization at the 4'-position. Modifications that alter this keto group, such as reduction to a hydroxyl group, lead to a loss of activity, underscoring its importance for the biological function of the molecule. sigmaaldrich.com

Effects of Modifications at 2', 3', 4, 5, and 6 Positions on Biological Responses

Systematic modifications at various other positions of the griseofulvin scaffold have revealed important structural requirements for its biological activity.

Positions 4 and 5: Any modification at the 4 and 5 positions of the griseofulvin structure has been shown to result in inactive molecules. sigmaaldrich.com This indicates that the integrity of this part of the molecule is essential for its biological function.

Position 2': The enol ether at the 2' position is a crucial feature for the activity of griseofulvin. Analogs such as 2'-benzyloxy and 2'-(4-methylbenzyloxy) derivatives have demonstrated a 25-fold increase in activity compared to the parent compound. sigmaaldrich.com

Position 6: Modifications at the 6-position have also been explored. The synthesis of 6-desmethyl isogriseofulvin analogs has been achieved, allowing for the introduction of various alkyl groups at this position. frontiersin.org The structure-activity relationship analysis has indicated that substituents at C-6 significantly influence the antifungal activity. researchgate.netnih.gov

Table 2: Effects of Modifications at Various Positions

| Position(s) of Modification | Type of Modification | Effect on Biological Activity |

|---|---|---|

| 4 and 5 | Various modifications | Inactive molecules |

| 2' | Replacement of methoxy (B1213986) with benzyloxy or 4-methylbenzyloxy | 25-fold increase in activity |

| 6 | Demethylation and alkylation | Significant influence on antifungal activity |

Stereochemical Influences on Biological Activity

The stereochemistry of griseofulvin is a critical factor in its biological activity. The natural form of griseofulvin possesses a (2S, 6'R) absolute configuration. nih.gov Studies on different stereoisomers have revealed that the specific three-dimensional arrangement of the atoms is crucial for its interaction with its biological target.

Recently, four griseofulvin enantiomers with different absolute configurations (2S, 6'S; 2R, 6'R; 2S, 6'R; and 2R, 6'S) were isolated and studied. researchgate.netnih.gov This allows for a direct comparison of how changes in stereochemistry at the 2 and 6' positions affect the antifungal and other biological activities. The distinct biological profiles of these enantiomers underscore the importance of the specific spatial arrangement for the molecule's function.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to better understand the relationship between the chemical structure of griseofulvin analogs and their antifungal activity. One such study utilized a comparative molecular field analysis (CoMFA), a 3D-QSAR technique, to analyze a series of 22 griseofulvin derivatives. nih.gov

The CoMFA model revealed that both steric and electrostatic fields are significant predictors of antifungal activity. The contour plots generated from this analysis indicated that bulky and electronegative acyl-substituted groups at the 4' position of the griseofulvin molecule are favorable for enhancing its activity. nih.gov These computational models provide valuable insights for the rational design of new, more potent griseofulvin derivatives.

In Vitro and Pre Clinical Biological Activity Assessments

In Vitro Antifungal Activity of 4'-O-Demethyl Griseofulvin (B1672149) and its Analogs

The parent compound, Griseofulvin, is a well-established antifungal agent primarily used against dermatophyte infections. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism. While specific MIC data for its metabolite, 4'-O-Demethyl Griseofulvin, is not extensively reported in the available literature, the activity of Griseofulvin has been determined against a range of clinically relevant dermatophytes. These values serve as a baseline for understanding the antifungal potential of this class of compounds.

Studies have shown that most dermatophytes exhibit low MIC values for Griseofulvin, typically ≤1 µg/mL. nih.gov For fluconazole-resistant strains of Trichophyton rubrum, Griseofulvin MIC values have been observed in the range of 0.25-2.0 µg/mL. In a study of dermatophytes from patients with chronic and recurrent infections, the MIC90 (the concentration required to inhibit 90% of isolates) for Griseofulvin against Trichophyton mentagrophytes was 0.5 µg/mL. nih.gov

Below is a table summarizing representative MIC values for the parent compound, Griseofulvin, against various dermatophyte species.

| Dermatophyte Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|---|

| Trichophyton rubrum | 0.25 - 2.0 | - | - |

| Trichophyton mentagrophytes | 0.125 - 0.5 | 0.25 | 0.5 |

| Microsporum canis | 0.43 - 0.95 (Geometric Mean) | <1 | 8 |

| Epidermophyton floccosum | 0.43 - 0.95 (Geometric Mean) | <1 | 8 |

Griseofulvin exerts its fungistatic effect by disrupting the mitotic spindle through interaction with polymerized microtubules in susceptible dermatophytes. nih.gov This interference with cell division leads to characteristic and observable changes in fungal morphology. In vitro assays demonstrate that Griseofulvin causes distortion, irregular swelling, and spiral curling of the fungal hyphae. nih.gov The production of multinucleate fungal cells is another consequence of its mechanism of action. nih.gov While these effects are well-documented for Griseofulvin, specific studies detailing the impact of this compound on mycelial growth and hyphal structure are not present in the reviewed scientific literature.

Investigation of Other Biological Activities in Non-human Systems

A significant area of research for Griseofulvin and its analogs is their potential as anticancer agents. Many tumor cells exhibit centrosome amplification, a condition that would typically lead to catastrophic multipolar mitoses and cell death. However, these cells often survive by clustering their extra centrosomes into two functional spindle poles. nih.gov The inhibition of this centrosomal clustering process is a targeted strategy to selectively induce apoptosis in cancer cells. nih.gov

Griseofulvin has been identified as an inhibitor of centrosome coalescence, leading to multipolar spindles, mitotic arrest, and subsequent cell death in tumor cell lines. nih.gov Structure-activity relationship (SAR) studies on Griseofulvin analogs have revealed critical structural requirements for this activity. Research on various modifications has shown that the 4' position of the molecule is crucial. For potent centrosomal clustering inhibition, the 4' position must be sp2 hybridized. The demethylation of the 4'-methoxy group in Griseofulvin to a 4'-hydroxy group in this compound would change the hybridization at the associated carbon, likely leading to a significant reduction or complete loss of this specific anticancer activity.

The table below shows the half-maximal inhibitory concentration (IC50) values for the parent compound, Griseofulvin, against several cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HTB-26 | Breast Cancer | 10 - 50 |

| PC-3 | Pancreatic Cancer | 10 - 50 |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 |

The repurposing of existing drugs is a key strategy in the search for new antiviral agents. Natural products and their derivatives are often screened for activity against various viruses. While the parent compound Griseofulvin has been explored for a range of biological activities, there is no specific data available in the searched literature regarding the in vitro antiviral activity of its metabolite, this compound, including against SARS-CoV-2.

Animal models are essential for understanding the general biological effects of chemical compounds. Studies on Griseofulvin in rodent models have provided clear evidence of various chronic toxic effects. For instance, long-term administration of Griseofulvin in the diet is known to induce hepatic porphyria and the formation of hepatocellular carcinomas in mice. These effects are linked to the inhibition of the enzyme ferrochelatase. However, specific studies investigating the general biological response in animal models following the administration of this compound have not been identified in the reviewed literature.

Advanced Analytical Methodologies in Chemical Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For 4'-O-Demethyl Griseofulvin (B1672149), various chromatographic methods are utilized to achieve high-resolution separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like 4'-O-Demethyl Griseofulvin. Its high resolution and sensitivity make it ideal for determining the purity of synthesized batches and quantifying the compound in various matrices.

In metabolic studies of Griseofulvin, HPLC coupled with mass spectrometry (LC-MS) has been instrumental in the separation and identification of its metabolites, including the demethylated forms. For instance, a study on the metabolism of Griseofulvin in cattle utilized liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-qToF-MS) to tentatively identify 4-demethylgriseofulvin and 6-demethylgriseofulvin. The identity of these metabolites was subsequently confirmed by comparing their product ion spectra with those of custom-synthesized reference standards. nih.gov

While specific HPLC methods solely for the quantification of this compound are not extensively detailed in publicly available literature, a method developed for the baseline separation of Griseofulvin and its other metabolites, such as 6-demethylgriseofulvin and griseofulvic acid, provides a strong foundational methodology. This method employs a reversed-phase column with a mobile phase consisting of 45% acetonitrile (B52724) in 0.1 M acetic acid. nih.gov Such conditions can be adapted and optimized for the specific analysis of this compound.

A typical HPLC system for the analysis of Griseofulvin and its metabolites would include a C18 reversed-phase column and a mobile phase of acetonitrile and an aqueous buffer, with detection often performed using UV or fluorescence detectors. nih.gov For instance, a validated HPLC method for Griseofulvin in rat plasma used a C18 column with a mobile phase of 20 mM aqueous sodium dihydrogen phosphate-acetonitrile (55:45, v/v, pH 3.5) and fluorescence detection (excitation at 300 nm, emission at 418 nm). nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of Griseofulvin Metabolites

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., 20 mM sodium dihydrogen phosphate) |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (λex = 300 nm, λem = 418 nm) or UV (e.g., 292 nm) |

| Injection Volume | 50 µL |

This table is based on established methods for Griseofulvin and its other metabolites and serves as a starting point for the analysis of this compound.

Gas Chromatography (GC) and Thin Layer Chromatography (TLC) Applications

Gas Chromatography (GC) and Thin Layer Chromatography (TLC) are other valuable chromatographic techniques that can be applied to the analysis of this compound, often for qualitative screening and preliminary identification.

Gas Chromatography (GC) is particularly useful for volatile and thermally stable compounds. While direct GC analysis of this compound may be challenging due to its polarity and thermal lability, derivatization can be employed to increase its volatility and improve its chromatographic behavior. GC methods with electron capture detection have been noted for their high sensitivity and specificity in the analysis of Griseofulvin, though they often require a derivatization step. nih.gov

Thin Layer Chromatography (TLC) offers a rapid and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of chemical reactions or for the initial screening of fermentation broths for the presence of the compound and other metabolites. A study on the production of Griseofulvin by solid-state fermentation utilized TLC for the analysis of the fermentation products. who.int For the analysis of Griseofulvin and a related compound, dechlorogriseofulvin, TLC has been used for tentative identification. nih.gov A similar approach can be used for this compound, where its migration distance (Rf value) can be compared to that of a known standard under specific solvent systems.

Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Visible Spectroscopy)

UV-Visible spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The crystal structure of Griseofulvin has been elucidated in part by UV spectroscopy. nih.gov

For this compound, UV-Visible spectroscopy can be employed for concentration determination, particularly in relatively pure samples. The absorbance of a solution containing the compound is measured at its wavelength of maximum absorbance (λmax), and the concentration is calculated using the Beer-Lambert law. Griseofulvin itself has a maximum UV absorption wavelength of 292 nm. mdpi.com It is expected that this compound would have a similar UV absorption spectrum due to the preservation of the primary chromophore structure. However, the exact λmax may shift slightly due to the demethylation at the 4'-position.

In practice, UV-Visible spectroscopy is often used as a detection method in conjunction with HPLC (HPLC-UV). This combination allows for the separation of this compound from other components in a mixture, followed by its quantification based on its UV absorbance. A study on the biodegradation of Griseofulvin utilized UV absorption spectra to monitor the process. researchgate.net

Bioanalytical Methods for Detection in Complex Matrices (e.g., Fermentation Samples)

The detection and quantification of this compound in complex biological matrices, such as fermentation broths or plasma samples, require robust bioanalytical methods that can handle sample complexity and potential interferences. These methods typically involve a sample preparation step followed by a sensitive analytical technique.

Sample preparation is a critical step to isolate the analyte of interest from the matrix. For fermentation broths, this may involve pretreatment by heating to coagulate materials, followed by filtration. nih.gov For plasma samples, a common approach is deproteinization, for example, by adding an equal volume of acetonitrile, followed by centrifugation to remove precipitated proteins. nih.gov Another technique is liquid-liquid extraction, for instance, using diethyl ether, followed by evaporation of the solvent and reconstitution of the residue in the mobile phase. nih.gov

Following sample preparation, HPLC coupled with a sensitive detector is the method of choice for the analysis of this compound in these complex samples. As mentioned previously, LC-MS/MS is a powerful tool for this purpose due to its high selectivity and sensitivity, enabling the confident identification and quantification of metabolites even at low concentrations. nih.gov The use of an internal standard is also crucial in bioanalytical methods to correct for variations in sample preparation and instrument response. nih.gov

Perspectives and Future Research Directions

Elucidation of Undiscovered Mechanisms of Action for 4'-O-Demethyl Griseofulvin (B1672149)

While the primary mechanism of its parent compound, Griseofulvin, involves the disruption of fungal mitosis by binding to tubulin, the full spectrum of biological activity for 4'-O-Demethyl Griseofulvin remains largely unexplored. droracle.aipatsnap.comdrugbank.com Future research should focus on elucidating novel mechanisms beyond this established antifungal action.

Recent studies have highlighted other potential therapeutic applications for Griseofulvin, such as anticancer and antiviral activities, including against the hepatitis C virus. nih.gov It is crucial to investigate whether this compound shares or expands upon these activities. Given its structural similarity, it may interact with the same targets, but the presence of a free hydroxyl group at the 4'-position could alter its binding affinity and specificity.

A particularly compelling area for investigation is the interaction of Griseofulvin and its metabolites with cytokeratin intermediate filament proteins, specifically K8 and K18. nih.gov Molecular docking analyses have suggested that Griseofulvin and its metabolites, including 4-desmethylgriseofulvin (4-DMG), have favorable interactions with these proteins, which could be linked to observed liver injury and the formation of Mallory bodies in hepatocytes. nih.gov Further experimental validation of these interactions could uncover a novel mechanism of action relevant to both therapeutic potential and toxicology. Research should aim to quantify the binding affinities and downstream cellular effects of this compound on these cytokeratins to understand its unique biological profile.

Design and Synthesis of Novel this compound Analogs with Enhanced Specificity or Potency

The structure of this compound, with its reactive phenolic hydroxyl group, serves as an excellent starting point for the semi-synthesis of novel analogs. This functional group provides a handle for a variety of chemical modifications, such as etherification, esterification, or the introduction of other functional groups, to potentially enhance potency, specificity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies on a wide range of Griseofulvin analogs have provided a roadmap for designing new derivatives. dtu.dknih.gov Modifications at the 2' and 4' positions of the Griseofulvin core have been shown to be particularly fruitful for improving biological activity. acs.orgnih.gov For instance, the introduction of benzyloxy groups at the 2' position led to a significant increase in anticancer activity. nih.govnih.gov Applying these learnings to the this compound scaffold could yield compounds with superior therapeutic profiles. Future synthetic efforts should focus on creating a library of analogs by modifying the 4'-hydroxyl group and exploring synergistic modifications at other positions, such as the 2' position.

| Modification Site | Proposed Modification | Rationale/Desired Outcome | Reference Insights |

|---|---|---|---|

| 4'-OH Group | Alkylation, Acylation, Glycosylation | Improve solubility, metabolic stability, and cell permeability; explore pro-drug strategies. | The free hydroxyl offers a versatile point for chemical modification. |

| 2'-Position | Introduction of substituted benzyloxy or benzylamine (B48309) groups | Enhance anticancer potency and improve pharmacokinetic properties. | 2'-benzyloxy and 2'-benzylamine analogs of Griseofulvin showed increased potency and better solubility. nih.govnih.gov |

| Aromatic Ring (A-ring) | Introduction of halogens or other electron-withdrawing groups | Increase antifungal or cytotoxic activity through enhanced target binding. | Chlorinated derivatives of some Griseofulvin analogs exhibited potent activity against phytopathogenic fungi. acs.orgnih.gov |

| 6'-Position | Modification of the methyl group | Investigate the role of this position in target selectivity and potency. | Synthesis of 6-demethyl and 6-ethyl analogs has been performed to probe structure-activity relationships. nih.gov |

Application of Computational Chemistry and Machine Learning in Analog Design and Target Prediction

Computational tools are poised to accelerate the discovery and development of novel this compound-based therapeutics. Molecular docking and molecular dynamics (MD) simulations can be employed to predict how newly designed analogs will interact with biological targets. nih.gov These in silico methods allow researchers to prioritize the synthesis of compounds with the highest predicted affinity and specificity, saving time and resources. For example, recent studies have successfully used these techniques to design Griseofulvin derivatives with potential antibacterial activity by targeting the FtsZ protein, a prokaryotic counterpart to tubulin. nih.govmdpi.com A similar approach could be used to model the interaction of this compound analogs with fungal or human tubulin, as well as other potential targets like cytokeratins or viral proteins.

Furthermore, the application of machine learning (ML) offers a powerful strategy for identifying entirely new biological targets. adwenpub.com By training ML models on large databases of known drug-target interactions, it is possible to predict novel targets for compounds like this compound. frontiersin.orgnih.gov These predictive models can analyze complex patterns in chemical structures and biological data to generate hypotheses that can be tested experimentally, thus opening up new avenues for therapeutic applications. nih.gov

| Technique | Specific Application | Objective |

|---|---|---|

| Molecular Docking | Predict binding poses and affinities of this compound analogs to known targets (e.g., tubulin, K18). | Prioritize synthetic candidates with high potency. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-protein complex to assess binding stability. | Validate docking results and understand the structural basis of interaction. nih.govmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features of analogs with their biological activity. | Guide the design of new analogs with improved properties. |

| Machine Learning (Target Prediction) | Use trained algorithms to screen this compound against a large database of potential biological targets. | Identify novel mechanisms of action and new therapeutic indications. adwenpub.commdpi.com |

Exploration of this compound's Role in Natural Product Discovery and Ecological Interactions

As a natural metabolite of Griseofulvin produced by various fungi, this compound has an important, yet understudied, ecological role. nih.gov Griseofulvin is produced by fungi like Penicillium griseofulvum likely as a chemical defense mechanism to inhibit the growth of competing fungi in their environment. nih.govnih.gov The biotransformation of Griseofulvin into its 4'-O-demethylated form could be a detoxification step by the producing organism or a modification by other microbes in the ecosystem.

Future research should investigate the biological activity of this compound in an ecological context. Determining its antifungal potency compared to the parent compound would clarify whether it is an active defense molecule or an inactive metabolite. It may also possess allelopathic properties or influence microbial community structures in the soil. Studying the metabolic pathways that lead to its formation can provide insights into fungal biochemistry and potentially yield new biocatalysts for drug synthesis. The study of such naturally occurring metabolites represents a valuable strategy in natural product discovery, as they can possess unique or improved bioactivities compared to their more abundant precursors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to produce 4'-O-Demethyl Griseofulvin, and how do they differ from griseofulvin synthesis?

- Answer : Griseofulvin biosynthesis involves polyketide synthase (gsfA) to form a heptaketide backbone, followed by methylation via O-methyltransferases (gsfB/gsfC) at specific phenolic groups . For this compound, selective demethylation at the 4' position requires enzymatic inhibition or chemical modification. For example, omitting or blocking gsfB/gsfC activity during biosynthesis could yield demethylated derivatives. Alternatively, chemical demethylation using agents like boron tribromide (BBr₃) may target the 4'-methoxy group .

Q. How does the 4'-demethylation of griseofulvin alter its physicochemical properties and biological activity?

- Answer : Demethylation at the 4' position increases polarity due to the removal of a hydrophobic methyl group, potentially enhancing aqueous solubility. However, this modification may reduce membrane permeability. Structurally, 4'-demethylation disrupts the methoxy group critical for griseofulvin’s binding to fungal tubulin, reducing antifungal efficacy. In contrast, anticancer activity against MDA-MB-231 breast cancer cells is retained or enhanced, suggesting divergent mechanisms of action in fungal vs. mammalian systems .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

- Answer :

- FT-IR and Raman Spectroscopy : Identifies functional groups (e.g., loss of methoxy C-O stretch at ~1250 cm⁻¹) and amorphous/crystalline state transitions .

- 2D NMR : Resolves positional ambiguities in demethylated analogues, distinguishing 4' and 6' methoxy groups via cross-peak correlations .

- Mass Spectrometry : Confirms molecular weight shifts (Δm/z = -14 for demethylation) and fragmentation patterns .

Advanced Research Questions

Q. How do contradictory structure-activity relationship (SAR) findings for this compound in antifungal vs. anticancer studies inform target specificity?

- Answer : SAR studies reveal that 4'-demethylation reduces antifungal activity against Trichophyton species (MIC₅₀ increases 2–4×) but enhances potency against MDA-MB-231 cancer cells (IC₅₀ decreases ~30%). This divergence suggests distinct molecular targets: fungal tubulin binding requires the 4'-methoxy group, while anticancer effects may involve tubulin-independent pathways (e.g., mitotic arrest via centrosomal clustering) . Advanced studies should employ tubulin polymerization assays and proteomic profiling to validate target differences.

Q. What formulation strategies improve the stability and bioavailability of this compound in aqueous media?

- Answer :

- Cyclodextrin Inclusion Complexes : β-cyclodextrin complexes reduce degradation by 40–50% in neutral/alkaline buffers by shielding the labile ketone group from hydrolysis .

- Amorphous Solid Dispersions (ASD) : Dispersion in polymers like HPMCAS increases dissolution rates (e.g., 2× faster than crystalline form) and maintains supersaturation for >24 hours .

- Liposomal Encapsulation : Enhances gastrointestinal absorption by 2.6-fold compared to suspensions, as demonstrated in rat pharmacokinetic studies .

Q. How does this compound synergize with other antimitotic agents in cancer therapy?

- Answer : In MCF-7 breast cancer cells, this compound synergizes with vinblastine (CI < 1.0) by dual targeting of microtubule dynamics: griseofulvin suppresses microtubule assembly, while vinblastine inhibits disassembly. This combination reduces IC₅₀ by 60% compared to monotherapy. Mechanistic studies using fluorescence recovery after photobleaching (FRAP) confirm enhanced microtubule stabilization .

Methodological Considerations

- Contradiction Analysis : Discrepancies in solubility data (e.g., crystalline vs. amorphous solubility) arise from defects in commercial griseofulvin samples. Use recrystallized standards and nano-particle tracking analysis (NTA) to ensure consistency .

- Experimental Design : For in vivo studies, prioritize ultramicrosized formulations to mimic human pharmacokinetics, as microsized griseofulvin exhibits variable absorption (25–70%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.